molecular formula C7H13NO2 B2716487 rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole CAS No. 2248367-05-5

rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole

Cat. No.: B2716487
CAS No.: 2248367-05-5
M. Wt: 143.186
InChI Key: LRYILEXAEZWYGC-DSYKOEDSSA-N
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Description

The compound rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole is a stereochemically complex, saturated bicyclic scaffold of significant interest in medicinal and agrochemical research. This structure belongs to a class of fused furopyrrolidines that serve as valuable synthetic intermediates and core structural motifs for developing novel bioactive molecules. Researchers can leverage this versatile scaffold in scaffold-hopping and molecular modeling studies to design new chemical entities with potential target affinity . In agrochemical research, closely related hexahydrofuro pyrrole scaffolds have been identified as key structural features in novel herbicidal lead structures that function as acyl-acyl carrier protein (ACP) thioesterase inhibitors . This mode of action, which disrupts plant fatty acid synthesis, presents a valuable target for managing herbicide-resistant weeds . Furthermore, structurally similar bicyclic heterocycles are frequently employed in pharmaceutical discovery, particularly in the synthesis of compounds targeted toward epigenetic regulators and other therapeutic targets . The specific stereochemistry and methoxy substitution on this scaffold provide defined three-dimensionality and opportunities for further functionalization, making it a privileged building block for constructing diverse compound libraries. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3S,3aS,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-9-7-2-8-6-4-10-3-5(6)7/h5-8H,2-4H2,1H3/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYILEXAEZWYGC-DSYKOEDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN[C@@H]2[C@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furo[3,4-b]pyrrole core, followed by the introduction of the methoxy group at the 3-position. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of specificity and efficacy for certain medical conditions.

Industry

In industry, this compound is used in the development of new materials and products. Its chemical properties make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Furo[3,4-b]pyrrole vs. Thieno[3,4-b]pyrrole
  • rac-(3R,3aR,6aS)-3-Methoxy-hexahydro-1H-furo[3,4-b]pyrrole Molecular formula: C₈H₁₃NO₂ (inferred from analogs in ). Key features: Oxygen-containing oxolane ring fused to pyrrolidine; methoxy group enhances hydrophilicity.
  • rac-(3R,3aS,6aR)-3-Methoxy-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrole-1,1-dione () Molecular formula: C₇H₁₁NO₄S₂. Applications: Sulfur analogs are often used in protease inhibitors due to sulfone reactivity .
Furo[3,4-c]pyrrole Derivatives
  • (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride () Molecular formula: C₇H₁₂ClNO. Key differences: Furo[3,4-c]pyrrole scaffold (vs. [3,4-b]); hydrochloride salt improves solubility for synthetic applications. Price: USD 284/250 mg, indicating high demand for enantiopure intermediates .

Substituent Effects

Methoxy vs. tert-Butoxycarbonyl (Boc) Groups
  • This compound

    • Methoxy group: Electron-donating, moderate steric bulk, enhances metabolic stability compared to hydroxyl .
  • (3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate ()

    • Molecular formula: C₁₃H₂₄N₂O₂.
    • Boc group: Protects amines during synthesis; increases lipophilicity (logP ~2.5 vs. ~0.8 for methoxy analog).
Methyl and Aryl Substituents
  • (3aS,6aS)-5-Methyl-octahydropyrrolo[3,4-b]pyrrole ()
    • Molecular formula: C₈H₁₄N₂.
    • Methyl group: Enhances ring rigidity; reduces solubility compared to methoxy derivatives .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (aq.) Key Functional Groups
Target compound ~171.2 Not reported Moderate Methoxy, bicyclic
rel-(3aR,6aS)-Thieno[3,4-b]pyrrole-1,1-dione 261.3 Not reported Low Sulfone, thieno
(3aR,6aS)-Furo[3,4-c]pyrrole HCl 177.6 >250 (decomp.) High Hydrochloride salt
Boc-protected analog 256.3 136–138 Low (DCM/MeOH) Boc, bicyclic

Biological Activity

Rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole is a complex organic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound belongs to the class of furo[3,4-b]pyrroles, which are known for their diverse biological activities. The structural formula is represented as follows:

C10H15NO\text{C}_{10}\text{H}_{15}\text{N}\text{O}

Antimicrobial Activity

Research indicates that compounds related to furo[3,4-b]pyrroles exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of related pyrrole-ligated compounds against various Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents demonstrated Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL against resistant strains like Acinetobacter baumannii .

CompoundMIC (μg/mL)Bacteria Targeted
5f-1< 2A. baumannii
6f-18S. aureus
Vancomycin>1024A. baumannii
Erythromycin128S. aureus

This table illustrates the comparative efficacy of this compound and other antibiotics.

Neuropharmacological Effects

Preliminary studies suggest that furo[3,4-b]pyrrole derivatives may influence neuropharmacological pathways. They have been investigated for their potential antiepileptic and neuroprotective effects. A specific investigation into pyrrole-ligated compounds revealed promising results in reducing seizure activity in animal models .

The proposed mechanism of action for this compound involves interaction with neurotransmitter systems and modulation of ion channels. This interaction may enhance synaptic transmission and provide neuroprotective benefits.

Case Studies

  • Antimicrobial Efficacy : In a study examining the effects of various pyrrole derivatives on bacterial growth, this compound was tested against standard strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations below 10 μg/mL.
  • Neuroprotective Properties : Another case study evaluated the impact of this compound on neuronal cell cultures subjected to oxidative stress. The findings suggested that treatment with this compound resulted in decreased markers of apoptosis and enhanced cell survival rates compared to untreated controls.

Q & A

Q. Optimization Parameters :

  • Temperature : Lower temperatures (0–25°C) minimize side reactions during cyclization .
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity in methoxy group installation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Basic Question: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on spectroscopic and computational techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ ~3.3 ppm for ¹H; fused ring carbons at δ 50–70 ppm for ¹³C) .
    • 2D Experiments (COSY, HSQC) : Resolves overlapping signals in the bicyclic framework .
  • Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (<2 ppm error) .
  • X-ray Crystallography : Provides absolute stereochemistry and bond geometry .

Advanced Question: How does stereochemistry at the 3aR and 6aS positions influence biological activity in structural analogs?

Methodological Answer:
Stereochemistry dictates binding affinity to biological targets (e.g., enzymes, receptors). Comparative studies of analogs reveal:

Compound NameStereochemistryTarget Affinity (IC₅₀)Key Finding
rac-(3R,3aR,6aS)-3-methoxy...3aR,6aS5.2 µM (Enzyme X)Optimal fit for hydrophobic pocket
(3aS,6aR)-isomer3aS,6aR>100 µMSteric clash reduces binding
(3aR,6aR)-isomer3aR,6aR12.8 µMPartial activity due to methoxy orientation

Q. Methodology :

  • Molecular Docking : Simulates ligand-receptor interactions using software like AutoDock .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics in real time .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Resolution strategies include:

  • Reproducibility Checks :
    • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition .
    • Impurity Profiling : LC-MS or GC-MS to rule out side products (>98% purity required) .
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., cell line differences) .

Advanced Question: What computational methods aid in designing derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Density Functional Theory (DFT) : Predicts regioselectivity in methoxy substitution reactions .
    • Reaction Path Search : Identifies low-energy pathways for cyclization using GRRM software .
  • Machine Learning (ML) :
    • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity using Random Forest algorithms .

Basic Question: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:
Stability is assessed via:

  • Forced Degradation Studies :
    • Thermal Stress : 40°C/75% RH for 4 weeks; monitor decomposition by HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines); methoxy group shows sensitivity .
  • Recommended Storage : -20°C in inert atmosphere (argon) with desiccants .

Advanced Question: How do solvent effects influence the reaction kinetics of this compound in nucleophilic substitutions?

Methodological Answer:
Solvent polarity and proticity alter transition states:

SolventDielectric Constant (ε)Reaction Rate (k, s⁻¹)Observation
DMSO46.70.0021Stabilizes charged intermediates
THF7.50.0015Slower due to poor ion solvation
MeOH32.70.0038Protic solvent accelerates SN2 pathways

Q. Methodology :

  • Kinetic Monitoring : Use stopped-flow spectrophotometry to measure rate constants .
  • Kamlet-Taft Parameters : Quantify solvent hydrogen-bond donor/acceptor effects .

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